molecular formula C24H29F3N2O3 B11571644 N-[6,6-dimethyl-1-(2-methylpropyl)-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-3-phenylpropanamide

N-[6,6-dimethyl-1-(2-methylpropyl)-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-3-phenylpropanamide

Cat. No.: B11571644
M. Wt: 450.5 g/mol
InChI Key: PIVMMSKMUKBVGD-UHFFFAOYSA-N
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Description

N-[6,6-dimethyl-1-(2-methylpropyl)-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-3-phenylpropanamide is a complex organic compound with a unique structure that includes a trifluoromethyl group, a phenyl group, and a hexahydroindole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6,6-dimethyl-1-(2-methylpropyl)-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-3-phenylpropanamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the hexahydroindole core, introduction of the trifluoromethyl group, and coupling with the phenylpropanamide moiety. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process may include purification steps such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[6,6-dimethyl-1-(2-methylpropyl)-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-3-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated analogs.

Scientific Research Applications

N-[6,6-dimethyl-1-(2-methylpropyl)-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-3-phenylpropanamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[6,6-dimethyl-1-(2-methylpropyl)-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-3-phenylpropanamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes or receptors, while the hexahydroindole core provides structural stability. The compound may modulate biological pathways by inhibiting or activating key proteins involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

  • N-[6,6-dimethyl-1-(2-methylpropyl)-2,4-dioxo-3-(fluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-3-phenylpropanamide
  • N-[6,6-dimethyl-1-(2-methylpropyl)-2,4-dioxo-3-(chloromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-3-phenylpropanamide

Uniqueness

The presence of the trifluoromethyl group in N-[6,6-dimethyl-1-(2-methylpropyl)-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-3-phenylpropanamide distinguishes it from similar compounds. This group enhances its lipophilicity and metabolic stability, making it a valuable candidate for drug development and other applications.

Properties

Molecular Formula

C24H29F3N2O3

Molecular Weight

450.5 g/mol

IUPAC Name

N-[6,6-dimethyl-1-(2-methylpropyl)-2,4-dioxo-3-(trifluoromethyl)-5,7-dihydroindol-3-yl]-3-phenylpropanamide

InChI

InChI=1S/C24H29F3N2O3/c1-15(2)14-29-17-12-22(3,4)13-18(30)20(17)23(21(29)32,24(25,26)27)28-19(31)11-10-16-8-6-5-7-9-16/h5-9,15H,10-14H2,1-4H3,(H,28,31)

InChI Key

PIVMMSKMUKBVGD-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C2=C(C(=O)CC(C2)(C)C)C(C1=O)(C(F)(F)F)NC(=O)CCC3=CC=CC=C3

Origin of Product

United States

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